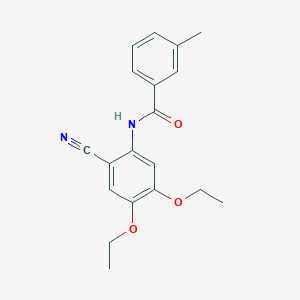

![molecular formula C21H26ClN3O2 B5550955 N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including compounds with similar structural features to N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine, involves multi-step chemical reactions. These reactions typically start with basic benzylpiperazine structures, which are then modified through various chemical reactions, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation, to introduce specific functional groups or structural modifications Xue Si-jia, 2012.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives, akin to the compound , often features a piperazine ring as the core structure, with various substituents attached that define the compound's specific properties and reactivity. Structural analyses, including X-ray diffraction studies, reveal details such as bond lengths, angles, and overall molecular geometry, which are crucial for understanding the compound's chemical behavior Xue Si-jia, 2011.

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, including N-alkylation, amide bond formation, and aromatic substitution. These reactions are essential for synthesizing compounds with desired biological or chemical properties. The specific substituents and their positions on the benzylpiperazine skeleton significantly influence the compound's reactivity and the types of reactions it can undergo H. Bektaş et al., 2010.

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific molecular structure of the compound. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development and material science C. Sanjeevarayappa et al., 2015.

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the nature and positioning of substituents on the piperazine ring. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and its interactions with biological targets Kiran Singh et al., 2018.

Aplicaciones Científicas De Investigación

Oxidative Removal Applications

One study demonstrated the oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones using cerium(IV) diammonium nitrate under mild conditions, highlighting the chemical's potential in facilitating specific synthetic transformations in organic chemistry (Yamaura et al., 1985).

Antimicrobial and Antiviral Activities

Research into novel 1,2,4-triazole derivatives, including some piperazine compounds, has shown antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, analogues of piperazine compounds have been evaluated for their inhibition of HIV-1 reverse transcriptase, indicating their significance in antiviral research (Romero et al., 1994).

Synthesis of Novel Compounds with Biological Activities

Studies have synthesized new compounds derived from piperazine for exploring anti-inflammatory and analgesic agents, demonstrating the versatility of piperazine scaffolds in medicinal chemistry (Abu‐Hashem et al., 2020).

Exploration of Cardiotropic Activity

Research on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines showed their potential in cardiotropic activity, indicating possible applications in cardiovascular therapeutic agents (Mokrov et al., 2019).

Antibacterial Activity of Bis-Schiff Bases

The preparation and characterization of bis-Schiff bases containing a piperazine ring have been investigated, with findings of good antibacterial activity against common pathogens, suggesting their use in antibacterial treatment strategies (Xu et al., 2018).

Propiedades

IUPAC Name |

(E)-1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-3-26-21-14-18(15-23-25-12-10-24(2)11-13-25)6-9-20(21)27-16-17-4-7-19(22)8-5-17/h4-9,14-15H,3,10-13,16H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBTUSIYPRLKKW-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-4-methylpiperazin-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

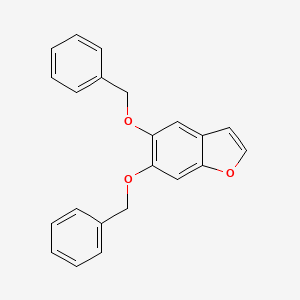

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

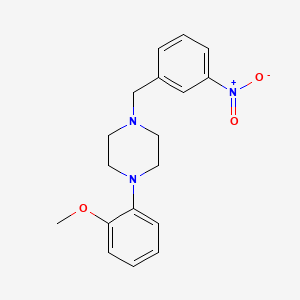

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)